3,5-DIMETHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE
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Overview
Description
3,5-DIMETHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE typically involves the reaction of 1-adamantanecarboxylic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-thiadiazole ring . The final product is obtained by reacting the thiadiazole intermediate with 3,5-dimethylbenzoyl chloride under basic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial, antifungal, anti-inflammatory, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-DIMETHYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
- 3,5-DIMETHYL-N-(5-M-TOLYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Uniqueness
3,5-DIMETHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE is unique due to the presence of the adamantane moiety, which imparts rigidity and enhances the compound’s stability and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its diverse biological activities .
Properties
IUPAC Name |
3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-13-3-10-4-14(2,6-13)8-15(5-10,7-13)11(19)17-12-18-16-9-20-12/h9-10H,3-8H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDUPFAUANTZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=NN=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199079 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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